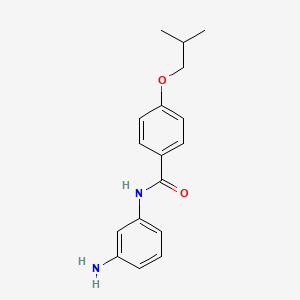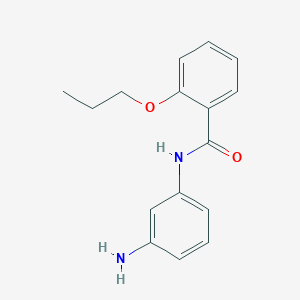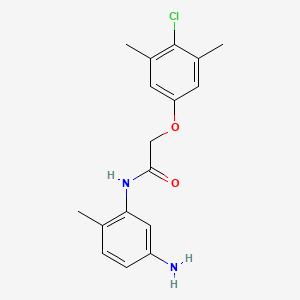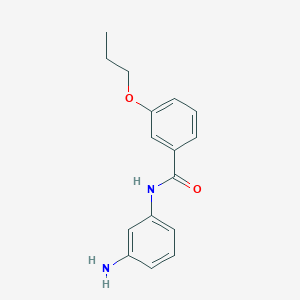
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, commonly referred to as AEB, is an aromatic amide that has been widely employed in scientific research. AEB has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. AEB has been studied extensively in the laboratory and has been found to have numerous potential applications in the medical, pharmaceutical, and biotechnological industries.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar to N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, has been identified as a histone deacetylase (HDAC) inhibitor. This compound exhibits selective inhibition of HDACs 1-3 and 11, and demonstrates significant antitumor activity in vivo, making it a promising candidate for anticancer drug development (Zhou et al., 2008).
Antioxidant Activity
Amino-substituted benzamide derivatives, which include structures similar to N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, have shown potential as powerful antioxidants. Their electrochemical oxidation mechanisms suggest their capacity for scavenging free radicals, making them relevant in antioxidant research (Jovanović et al., 2020).
Enzyme Inhibition Activity
N-(3-hydroxyphenyl) benzamide, a compound closely related to the subject molecule, demonstrates enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These properties make it a significant compound in pharmacological and biochemical studies (Abbasi et al., 2014).
Potentiometric Studies and Complexation Reactions
Studies have been conducted on N-(2,2-[1-(3-Aminophenyl)ethylidene] hydrazino-2-oxoethyl)benzamide, a structurally similar compound, focusing on its potentiometric properties and complexation reactions with metal ions. This research contributes to a better understanding of metal-ligand interactions and stability (Thangjam & Rajkumari, 2010).
Antimicrobial Properties
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, which are structurally similar to the compound , have demonstrated antibacterial and antifungal activities. These properties are significant for the development of new antimicrobial agents (Ertan et al., 2007).
Antioxidant Activity and Molecular Structure Analysis
The antioxidant properties of various benzamide derivatives have been extensively studied. These studies include molecular structural analysis, which is crucial for understanding the antioxidant activities of these compounds (Demir et al., 2015).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2-ethoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)12-14/h3-9,12H,2,10-11,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMACSLHSZWGLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254692 |
Source


|
| Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
CAS RN |
1020054-41-4 |
Source


|
| Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)





